methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate
CAS No.: 304861-41-4
Cat. No.: VC4997388
Molecular Formula: C12H9NO3S2
Molecular Weight: 279.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304861-41-4 |
|---|---|
| Molecular Formula | C12H9NO3S2 |
| Molecular Weight | 279.33 |
| IUPAC Name | methyl 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |
| Standard InChI | InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)/b9-6- |
| Standard InChI Key | JGFXKXPPIIPAFJ-TWGQIWQCSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isomerism
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate has the molecular formula C₁₂H₉NO₃S₂ and a molecular weight of 279.33 g/mol. Its IUPAC name reflects the E-configuration of the exocyclic double bond connecting the thiazole and benzoate moieties. The Z-isomer (CAS No. 71462348) is a distinct stereoisomer with altered spatial orientation, influencing its physicochemical and biological behavior .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 304861-41-4 |
| Molecular Formula | C₁₂H₉NO₃S₂ |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | Methyl 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |
| SMILES | COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
| InChIKey | JGFXKXPPIIPAFJ-TWGQIWQCSA-N |
The thiazole ring’s conjugated system enables π-π interactions, while the ester group enhances solubility in organic solvents . The mercapto (-SH) and ketone (=O) groups contribute to hydrogen bonding and redox reactivity, critical for biological interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.8–8.2 ppm). The thiazole proton resonates as a singlet near δ ~7.5 ppm due to conjugation . IR stretches at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-S) further validate functional groups.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically involves a Knoevenagel condensation between methyl 4-formylbenzoate and 2-mercapto-4-oxothiazolidine derivatives under acidic or basic conditions. Catalysts like piperidine or acetic acid facilitate imine formation, followed by cyclization to yield the thiazole ring.
Representative Reaction:
Optimization and Yield
Reaction parameters such as temperature (60–80°C), solvent polarity (ethanol, DMF), and catalyst loading influence yields, which range from 45% to 65%. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the E-isomer predominantly due to thermodynamic stability .
Biological Activity and Mechanisms
Anticancer Properties
The compound’s ability to inhibit topoisomerase II and induce apoptosis has been hypothesized. In vitro studies on MCF-7 breast cancer cells report IC₅₀ values of 18 µM, suggesting selective cytotoxicity . Structural analogs with electron-withdrawing substituents on the benzene ring show enhanced potency .
Applications in Drug Discovery
Lead Compound Optimization
Modifications to the benzoate ester (e.g., replacing methyl with ethyl) or thiazole ring (e.g., introducing halogens) improve pharmacokinetic profiles. Table 2 summarizes key derivatives and their activities:
Table 2: Derivatives and Biological Activities
| Derivative | Modification | Activity (IC₅₀/MIC) |
|---|---|---|
| Ethyl ester analog | -OEt instead of -OMe | IC₅₀: 12 µM (MCF-7) |
| 4-Fluoro substitution | -F at benzene para | MIC: 16 µg/mL (S. aureus) |
| N-Methyl thiazole | -CH₃ at N-position | Reduced hepatotoxicity |
Agrochemistry Applications
The compound’s thiol group interacts with plant pathogens’ cysteine proteases, inhibiting growth. Field trials against Phytophthora infestans (potato blight) demonstrate 70% disease suppression at 50 ppm .
Recent Advances and Future Directions
Recent patents highlight its use in photodynamic therapy agents, where the thiazole ring acts as a photosensitizer . Computational studies predict strong binding to COVID-19 main protease (Mᵖʳᵒ), suggesting antiviral potential . Future research should explore:
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Structure-activity relationships for optimized target binding.
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Nanoparticle delivery systems to enhance bioavailability.
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Green synthesis methods to reduce solvent waste.
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